

An In-depth Technical Guide to 3-Phenoxypropanenitrile: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-Phenoxypropanenitrile*

Cat. No.: *B1585563*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical development and fine chemical synthesis, the utility of bifunctional molecules as versatile intermediates cannot be overstated. **3-Phenoxypropanenitrile**, a molecule incorporating both a phenoxy ether and a nitrile group, represents a significant building block with latent potential in organic synthesis and medicinal chemistry. This guide, designed for the discerning researcher and drug development professional, provides a comprehensive technical overview of **3-Phenoxypropanenitrile**, from its fundamental chemical identity to its synthesis, analytical characterization, and potential applications. By elucidating the causality behind synthetic choices and providing robust analytical frameworks, this document aims to serve as an authoritative resource for the scientific community.

Core Identification and Physicochemical Properties

At its core, **3-Phenoxypropanenitrile** is a molecule that bridges the aromatic reactivity of a phenol with the versatile chemistry of an aliphatic nitrile.

Table 1: Core Identifiers for **3-Phenoxypropanenitrile**

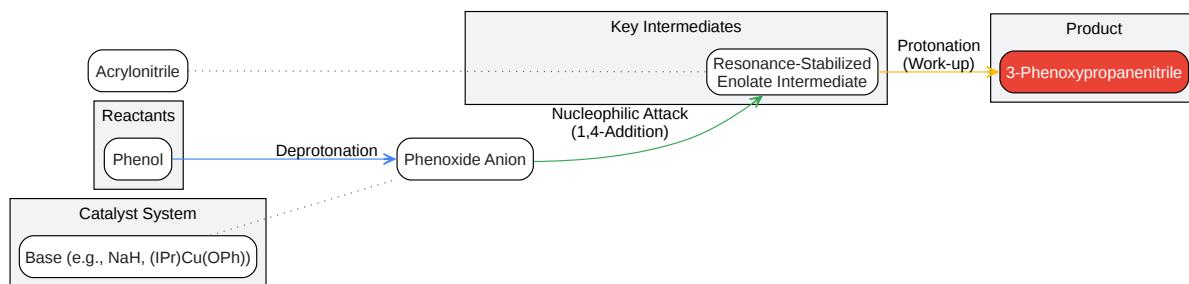
Identifier	Value
IUPAC Name	3-phenoxypropanenitrile
Synonyms	3-Phenoxypropionitrile, beta- Phenoxypropionitrile ^[1]
CAS Number	3055-86-5 ^{[1][2][3][4]}
Molecular Formula	C ₉ H ₉ NO ^{[1][2]}
Molecular Weight	147.17 g/mol ^[3]
InChI Key	IXAUFLAHUXISCH-UHFFFAOYSA-N ^[1]

A thorough understanding of its physical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Properties of **3-Phenoxypropanenitrile**

Property	Value	Source
Appearance	White to almost white powder or crystal	^[3]
Melting Point	58-61 °C	^{[3][4]}
Boiling Point	120 °C at 2 mmHg	^[3]
Solubility	Slightly soluble in methanol	^[3]
Storage Temperature	Room temperature, sealed in a dry environment	^[3]

Synthesis and Mechanistic Considerations


The synthesis of **3-Phenoxypropanenitrile** can be approached through several strategic disconnections. The most direct and industrially relevant methods involve the formation of the ether linkage.

Michael Addition of Phenol to Acrylonitrile

A highly efficient and atom-economical approach is the base-catalyzed Michael addition of phenol to acrylonitrile.^[3] This reaction leverages the nucleophilicity of the phenoxide ion, generated in situ, which attacks the electrophilic β -carbon of the acrylonitrile Michael acceptor.

Reaction Scheme: Phenol + Acrylonitrile \rightarrow **3-Phenoxypropanenitrile**

Causality and Optimization: The choice of catalyst is critical for the success of this reaction. While traditional bases like sodium hydroxide can be used, they often require stringent anhydrous conditions and can lead to side reactions, such as the polymerization of acrylonitrile. Modern catalytic systems, such as copper(I) complexes with N-heterocyclic carbene ligands (e.g., (IPr)Cu(OPh)), have demonstrated high efficacy.^[3] These catalysts facilitate the conjugate addition under milder conditions, offering greater control and higher yields. The catalyst's role is to activate the phenol, increasing its nucleophilicity without promoting unwanted side reactions.

[Click to download full resolution via product page](#)

Caption: Workflow for the Michael addition synthesis of **3-Phenoxypropanenitrile**.

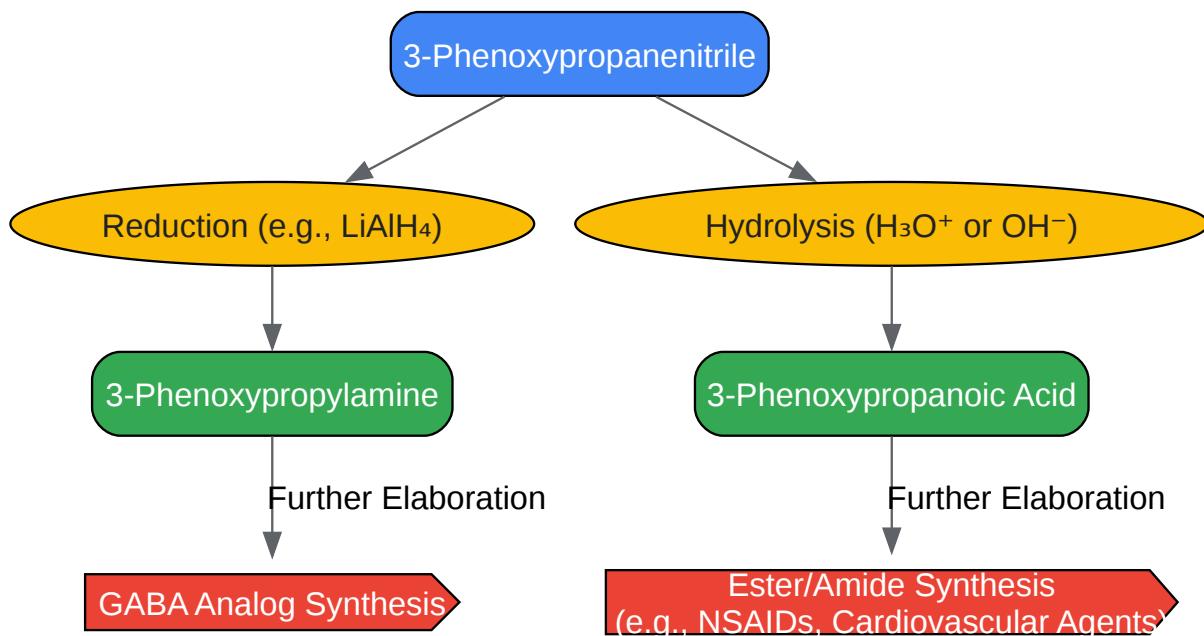
Williamson Ether Synthesis

An alternative, classic approach is the Williamson ether synthesis. This method involves the reaction of a sodium phenoxide with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile). This is a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Scheme: Sodium Phenoxide + 3-Chloropropanenitrile → **3-Phenoxypropanenitrile** + Sodium Chloride

Causality and Optimization: This pathway is highly dependent on the principles of SN2 reactions. The halide should be on a primary carbon to minimize the competing E2 elimination reaction. Aprotic polar solvents, such as DMF or DMSO, are preferred as they solvate the cation (Na^+) without strongly solvating the nucleophile (phenoxide), thus enhancing its reactivity. The primary drawback of this method can be the availability and stability of the 3-halopropanenitrile reactant.

Role as a Pharmaceutical Intermediate


While direct applications of **3-Phenoxypropanenitrile** in final drug structures are not widely documented, its structural motifs—the phenoxy ether and the nitrile—are prevalent in a vast array of pharmaceuticals. Nitriles are valuable precursors to key functional groups, including carboxylic acids (via hydrolysis) and primary amines (via reduction).^[5]

Potential Synthetic Utility in Drug Development:

- Precursor to γ -Aminobutyric Acid (GABA) Analogs: Reduction of the nitrile group to a primary amine would yield 3-phenoxypropylamine. This structure could serve as a scaffold for the synthesis of GABA analogs, which are important in neuroscience for treating conditions like epilepsy and neuropathic pain.
- Synthesis of Carboxylic Acid Derivatives: Hydrolysis of the nitrile furnishes 3-phenoxypropanoic acid. This carboxylic acid could be a building block for creating esters or amides with potential biological activity, for instance, as anti-inflammatory agents or cardiovascular drugs.^[6]
- Scaffold for Heterocyclic Chemistry: The reactive nitrile group can participate in cycloaddition reactions or be used to construct heterocyclic rings, which are fundamental components of

many drug molecules.[5]

The value of **3-Phenoxypropanenitrile** lies in its ability to act as a versatile intermediate, allowing for the introduction of the phenoxypropyl moiety into more complex molecular architectures.[7][8]

[Click to download full resolution via product page](#)

Caption: Potential synthetic pathways for drug development from **3-Phenoxypropanenitrile**.

Analytical Characterization Protocols

Rigorous analytical control is essential to verify the identity, purity, and quality of **3-Phenoxypropanenitrile**. A multi-technique approach is recommended for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is suitable for **3-Phenoxypropanenitrile**.

Table 3: Exemplar HPLC Protocol

Parameter	Condition	Rationale
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)	Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase	Acetonitrile and Water with 0.1% Formic Acid (Gradient)	A gradient elution (e.g., 40-90% acetonitrile over 15 minutes) is effective for separating impurities with a range of polarities. Formic acid improves peak shape and ensures ionization for MS detection if used.
Flow Rate	1.0 mL/min	Standard flow rate for analytical columns of this dimension.
Detection	UV at 254 nm and 270 nm	The phenyl ring provides strong UV absorbance, allowing for sensitive detection.
Injection Volume	10 µL	Standard volume for analytical HPLC.

This method is adept at separating starting materials, by-products, and degradation products from the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile and semi-volatile impurities, GC-MS is the technique of choice. It provides both retention time data for quantification and mass spectral data for definitive identification.

Table 4: Exemplar GC-MS Protocol

Parameter	Condition	Rationale
Column	Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m)	Offers excellent resolution for a wide range of organic molecules.
Carrier Gas	Helium at a constant flow of 1.0 mL/min	Inert and provides good chromatographic efficiency.
Injector Temp.	250 °C	Ensures complete volatilization of the analyte without thermal degradation.
Oven Program	Start at 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min	A temperature ramp effectively separates compounds with different boiling points.
MS Detector	Electron Ionization (EI) at 70 eV, scanning m/z 40-400	Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.

Expected Fragmentation: Key fragments would likely include the molecular ion (m/z 147), a fragment corresponding to the loss of the nitrile group (m/z 121), the phenoxy ion (m/z 93), and the tropylion ion (m/z 77).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for unambiguous structure elucidation. Both ^1H and ^{13}C NMR should be performed.

^1H NMR (Expected Resonances):

- Aromatic Protons (C_6H_5): Multiplets in the range of δ 6.9-7.4 ppm (5H).
- Methylene Protons (O-CH_2): A triplet around δ 4.2 ppm (2H).
- Methylene Protons ($\text{CH}_2\text{-CN}$): A triplet around δ 2.8 ppm (2H).

¹³C NMR (Expected Resonances):

- Aromatic Carbons: Signals between δ 115-160 ppm.
- Nitrile Carbon (CN): A signal around δ 118 ppm.
- Methylene Carbon (O-CH₂): A signal around δ 65 ppm.
- Methylene Carbon (CH₂-CN): A signal around δ 18 ppm.

The specific chemical shifts and coupling patterns provide a unique fingerprint of the molecule, confirming its structure and providing information on its purity.

Safety, Handling, and Toxicology

As a nitrile-containing compound, **3-Phenoxypropanenitrile** requires careful handling. The available safety data indicates potential hazards upon exposure.

Table 5: GHS Hazard Information

Hazard Class	Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Acute Toxicity, Dermal	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	H332: Harmful if inhaled

(Based on GHS classification for similar nitrile compounds)[3]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
- First Aid Measures:

- In case of skin contact: Immediately wash with soap and plenty of water.
- In case of eye contact: Rinse cautiously with water for several minutes.
- If swallowed: Rinse mouth and seek immediate medical attention.
- If inhaled: Move the person into fresh air.
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Toxicological Insights: The toxicity profile is likely influenced by both the phenoxy moiety and the nitrile group. Phenoxy compounds can have varying toxicities, and some glycol ethers (related structures) have been associated with hematological and reproductive effects. The nitrile group can potentially be metabolized to release cyanide, although this is highly structure-dependent. Therefore, all handling should proceed with the assumption that the compound is toxic.

Conclusion

3-Phenoxypropanenitrile is a valuable chemical intermediate with significant potential for application in pharmaceutical and chemical synthesis. Its straightforward synthesis via methods like the Michael addition, combined with the versatile reactivity of its nitrile and ether functional groups, makes it an attractive building block for creating more complex molecular architectures. This guide has provided a comprehensive framework for its identification, synthesis, analysis, and safe handling. As research continues, the full scope of **3-Phenoxypropanenitrile**'s utility in the development of novel therapeutics and materials will undoubtedly expand, underscoring the importance of a thorough understanding of such foundational chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanenitrile, 3-phenoxy- | CymitQuimica [cymitquimica.com]
- 2. 3-Phenoxypropanenitrile-3055-86-5 - Thoreauchem [thoreauchem.com]
- 3. 3-PHENOXYPROPIONITRILE | 3055-86-5 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. bocsci.com [bocsci.com]
- 6. bocsci.com [bocsci.com]
- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenoxypropanenitrile: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585563#cas-number-and-iupac-name-for-3-phenoxypropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com